11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
- This compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are tricyclic ring systems with a dibenzo structure joined to a central seven-membered heterocyclic ring.
- It acts as an antipsychotic drug, functioning as an antagonist for multiple neurotransmitter receptor sites, including serotonin (5HT₁A, 5HT₂A), dopamine (D₁, D₂), histamine (H₁), and adrenaline (alpha₁, alpha₂) in the brain.
- Quetiapine, a related compound, shares similar properties and is widely used in the treatment of various psychiatric conditions .
Preparation Methods
- The synthesis of this compound involves several steps. One key method is the labeling of quetiapine with carbon-14 in the 11-position.
- Starting from anthranilic acid-[carboxy-14C], a 5-step sequence leads to the desired compound. The labeling occurs via a thiazepin-11(10H)-one intermediate.
- Isoclotiapine and 10-(4-methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine can also be synthesized using a similar route .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type. For example, oxidation could involve strong oxidizing agents, while reduction might use reducing agents.
- Major products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
- In research, this compound finds applications in chemistry, biology, medicine, and industry.
- Its antipsychotic properties make it valuable for treating conditions like schizophrenia and bipolar disorder.
- Ongoing metabolism studies benefit from analogs labeled with carbon-14 in biologically stable sites.
Mechanism of Action
- The precise mechanism of action remains unclear, but quetiapine’s antagonism of various receptors contributes to its effects.
- It may act on depression through 5-HT₂A receptor antagonism and on mania through D₂ receptor antagonism.
- The compound’s unique profile, including lower D₂ receptor affinity, contributes to its tolerability .
Comparison with Similar Compounds
- Similar compounds include Olanzapine (OZPN), which shares a 10H-thieno[2,3-b][1,5]benzodiazepine structure and is used in schizophrenia treatment .
- Highlighting its uniqueness, our compound combines a dibenzo[b,e][1,4]diazepine core with specific substitutions.
Properties
Molecular Formula |
C28H33ClN4O2 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9,9-dimethyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H33ClN4O2/c1-28(2)16-22-26(24(34)17-28)27(19-8-10-20(29)11-9-19)33(23-7-5-4-6-21(23)30-22)18-25(35)32-14-12-31(3)13-15-32/h4-11,27,30H,12-18H2,1-3H3 |
InChI Key |
QNXFWKPFTRHWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCN(CC4)C)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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